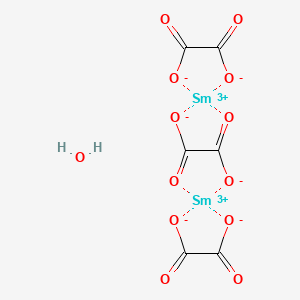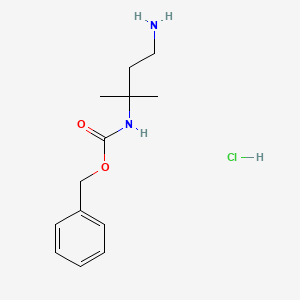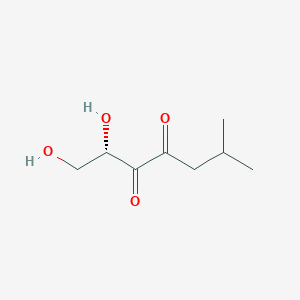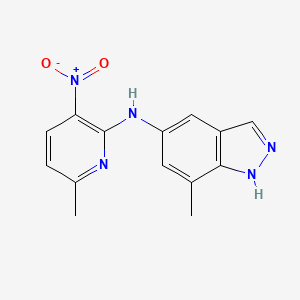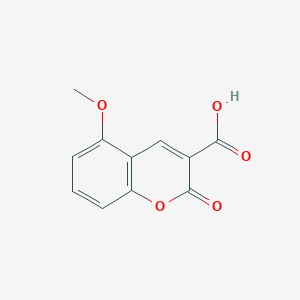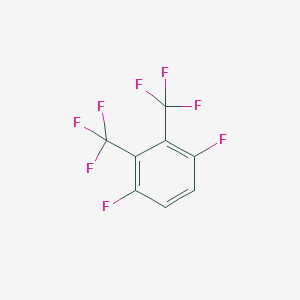
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2F8. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two trifluoromethyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. The aniline is then subjected to trifluoromethylation and fluorination reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethylated derivatives of benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,4-difluoro-2,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect the compound’s electronic properties and influence its behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms.
1,3-Bis(trifluoromethyl)benzene: Another derivative with trifluoromethyl groups in different positions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of fluorine
Uniqueness
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is unique due to the presence of both fluorine atoms and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H2F8 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
1,4-difluoro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F8/c9-3-1-2-4(10)6(8(14,15)16)5(3)7(11,12)13/h1-2H |
InChI-Schlüssel |
XRUBRJBKRWEXAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



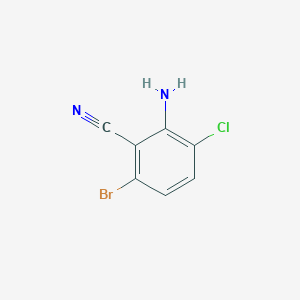
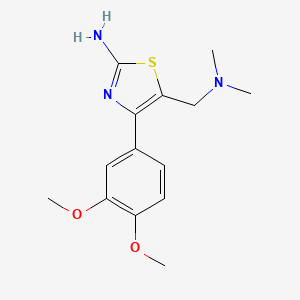

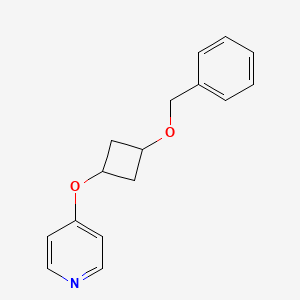
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
